molecular formula C23H29N5O3 B2777006 7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 876899-03-5

7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2777006
CAS No.: 876899-03-5
M. Wt: 423.517
InChI Key: UNMIABTYXYHEJF-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-cinnamyl-8-((2,6-dimethylmorpholino)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H29N5O3 and its molecular weight is 423.517. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

The study by Karczmarzyk et al. (1997) focuses on the crystal structure of related purine derivatives, providing insights into their molecular geometry, hydrogen bonding patterns, and crystal packing interactions. Such detailed structural analyses are crucial for understanding the chemical behavior and potential interactions of purine compounds in biological systems or as part of synthetic chemistry applications (Karczmarzyk & Pawłowski, 1997).

Molecular Interactions and Stability

Latosińska et al. (2014) explored the topology of interactions in pharmaceutically relevant polymorphs of methylxanthines, including caffeine and theophylline. Their work, combining experimental and computational studies, sheds light on the significance of intra- and intermolecular interactions, highlighting the potential therapeutic applications of methylxanthines and possibly related purine derivatives (Latosińska et al., 2014).

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-16-13-27(14-17(2)31-16)15-19-24-21-20(22(29)26(4)23(30)25(21)3)28(19)12-8-11-18-9-6-5-7-10-18/h5-11,16-17H,12-15H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMIABTYXYHEJF-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC=CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2C/C=C/C4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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